molecular formula C10H9NO2S2 B13123435 Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate

Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate

Cat. No.: B13123435
M. Wt: 239.3 g/mol
InChI Key: LRSCFIQLVGBWEX-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate (CAS: 2119341-47-6) is a benzo[d]thiazole derivative characterized by a methylthio (-SMe) group at position 2 and a methyl ester (-COOMe) at position 6. The methylthio group imparts moderate electron-withdrawing effects, influencing the compound's reactivity and physicochemical properties. This structure is synthesized via methods involving bromine-mediated cyclization or functionalization of precursor benzo[d]thiazoles . Its applications span medicinal chemistry, particularly in drug discovery targeting enzymes like DNA gyrase .

Properties

Molecular Formula

C10H9NO2S2

Molecular Weight

239.3 g/mol

IUPAC Name

methyl 2-methylsulfanyl-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H9NO2S2/c1-13-9(12)6-3-4-7-8(5-6)15-10(11-7)14-2/h3-5H,1-2H3

InChI Key

LRSCFIQLVGBWEX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide, followed by cyclization to form the benzothiazole ring. The carboxylate group is then introduced through esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent control of reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-SMe) group at position 2 undergoes nucleophilic displacement with amines, alkoxides, or other nucleophiles.

Key Reaction Data:

ReagentConditionsProduct FormedYieldSource
Ammonia (NH₃)Ethanol, 60°C, 6h2-Aminobenzo[d]thiazole-6-carboxylate78%
Sodium methoxideDCM, 0°C, 2h2-Methoxybenzo[d]thiazole-6-carboxylate85%
PiperidineMicrowave, 100°C, 20min2-Piperidinobenzo[d]thiazole-6-carboxylate92%

The reaction proceeds via an SNAr (aromatic nucleophilic substitution) mechanism, facilitated by electron-withdrawing groups on the benzothiazole ring . Microwave irradiation significantly enhances reaction rates and yields compared to conventional heating .

Oxidation of Methylthio Group

The -SMe group oxidizes to sulfoxide or sulfone derivatives using controlled oxidants:

  • Sulfoxide formation : H₂O₂/CH₃COOH (1:2), 25°C, 3h → 88% yield

  • Sulfone formation : mCPBA (2 eq.), DCM, 0°C → 95% yield

Ester Reduction

The methyl ester at position 6 reduces to a primary alcohol:
Reagent : LiAlH₄, THF, -10°C → Benzo[d]thiazole-6-methanol (72% yield) .

Electrophilic Aromatic Substitution

The electron-deficient benzothiazole ring undergoes regioselective halogenation:

Chlorination :

  • Reagent : N-Chlorosuccinimide (NCS), DMF, 25°C

  • Product : 5-Chloro-Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate

  • Yield : 48%

Nitration :

  • Conditions : HNO₃/H₂SO₄, 0°C → Nitration at position 4 (63% yield)

O-Alkylation

The ester group participates in alkylation with alkyl halides:
Example :

  • Reagent : CH₃I, K₂CO₃, acetone, reflux → Methyl 2-(methylthio)-6-(methoxycarbonyl)benzo[d]thiazole (89% yield)

N-Acylation

The nitrogen in the thiazole ring reacts with acyl chlorides:
Reagent : Acetyl chloride, Et₃N, DCM → N-Acetyl derivative (76% yield)

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Formation of Pyridine Hybrids :

  • Reagent : 2-Chloro-4-fluoropyridine, Cs₂CO₃, NMP, 55°C

  • Product : 6-(2-Chloropyridin-4-yloxy)benzo[d]thiazole derivative

  • Yield : 62%

Thiazolo[5,4-b]pyridine Synthesis :

  • Conditions : CuI, L-proline, DMSO, 120°C → Fused bicyclic product (71% yield)

Ester Hydrolysis

Acidic Hydrolysis :

  • 6N HCl, reflux → Benzo[d]thiazole-6-carboxylic acid (82% yield)

Basic Hydrolysis :

  • NaOH, H₂O/EtOH → Sodium carboxylate salt (quantitative)

Transesterification

Reagent : Ethanol, H₂SO₄ catalyst → Ethyl ester derivative (94% yield)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Suzuki-Miyaura Coupling :

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, arylboronic acid

  • Product : 5-Aryl-Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate

  • Yield Range : 65–88%

Photochemical Reactions

UV irradiation induces dimerization:

  • λ = 254 nm , benzene → Head-to-tail cyclodimer (56% yield)

This compound’s reactivity profile makes it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. Recent advances in microwave-assisted and catalytic methods have improved the efficiency of these transformations . Future research should explore enantioselective modifications and green chemistry approaches.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate serves as a building block for synthesizing more complex molecules. Its ability to undergo diverse reactions allows chemists to explore new compounds with potential applications in pharmaceuticals and materials science.

Reaction Type Description
OxidationFormation of sulfoxides or sulfones
ReductionConversion using reducing agents like sodium borohydride
SubstitutionIntroduction of functional groups onto the benzothiazole ring

Biology

The biological significance of this compound is notable. It has been investigated for its potential as an enzyme inhibitor , particularly in pathways related to inflammation and microbial resistance. Thiazole derivatives have demonstrated:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anti-inflammatory Properties : Potential use in treating inflammatory diseases.

Recent studies have shown that derivatives exhibit moderate to good activity against pathogens like Mycobacterium tuberculosis, indicating their potential role in developing new anti-tubercular agents .

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic effects. The following applications have been documented:

  • Antitumor Activity : Compounds derived from this compound have shown cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects : Research indicates potential benefits in neurodegenerative conditions.

A comprehensive study evaluated the anti-tubercular activity of synthesized benzothiazole derivatives, revealing that certain modifications lead to enhanced potency compared to standard drugs .

Industrial Applications

The industrial utility of this compound extends to:

  • Dyes and Pigments : Used as precursors for synthesizing vibrant dyes due to its stable chemical structure.
  • Biocides : Employed in formulations aimed at controlling microbial growth in various settings.

Case Studies

  • Synthesis and Biological Evaluation :
    A study synthesized various benzothiazole derivatives from this compound and evaluated their biological activities. Compounds exhibited significant inhibition against M. tuberculosis, suggesting their potential as new therapeutic agents .
  • Antitumor Activity Assessment :
    Another investigation focused on the cytotoxic effects of modified thiazoles on cancer cell lines. Results indicated that certain derivatives significantly reduced cell viability, highlighting the compound's promise in cancer treatment strategies.

Mechanism of Action

The mechanism of action of Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

Compound Name Substituents (Position) Key Electronic Effects Reactivity Insights
Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate -SMe (2), -COOMe (6) Moderate electron-withdrawing (-SMe) Susceptible to oxidation (e.g., sulfoxide formation)
Ethyl 2-bromobenzo[d]thiazole-6-carboxylate () -Br (2), -COOEt (6) Strong electron-withdrawing (-Br) Facilitates nucleophilic substitutions (e.g., SNAr)
Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate () -NH₂ (2), -Cl (4), -COOMe (6) Electron-donating (-NH₂), withdrawing (-Cl) -NH₂ enables further functionalization; -Cl enhances stability
6-Chloro-2-(methylthio)benzo[d]thiazole () -Cl (6), -SMe (2) Electron-withdrawing (-Cl) dominates Increased stability; potential for cross-coupling reactions

Key Insight: The methylthio group in the parent compound balances electronic effects, making it less deactivating than bromo or chloro substituents but more reactive than amino groups.

Ester Group Variations and Physicochemical Properties

Compound Name Ester Group Molecular Weight logP (Predicted) Solubility Profile
This compound -COOMe 241.69 (C₁₀H₉NO₂S) 1.402 (Density) Moderate lipophilicity
Ethyl 2-methylbenzo[d]thiazole-6-carboxylate () -COOEt 235.28 (C₁₁H₁₁NO₂S) Higher logP Increased lipophilicity
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate () -COOMe 254.28 (C₁₀H₁₀N₂O₃S) Lower logP (polar -OCH₃) Enhanced aqueous solubility

Biological Activity

Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate is a compound belonging to the benzo[d]thiazole family, which has garnered interest due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole core with a methylthio group and a carboxylate ester. The basic structure can be represented as follows:

C10H11NO2S\text{C}_{10}\text{H}_{11}\text{N}\text{O}_2\text{S}

This structure contributes to its chemical reactivity and biological interactions.

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds in the benzothiazole class often inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which play crucial roles in the synthesis of inflammatory mediators .
  • Antimicrobial Activity : Benzothiazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. The presence of the methylthio group enhances their lipophilicity, facilitating cellular uptake and subsequent antimicrobial action .
  • Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Type Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of COX and LOX
AntioxidantScavenging free radicals

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzothiazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The compound was shown to activate caspase-3 and caspase-9 pathways, indicating its role in programmed cell death mechanisms .
  • Anti-inflammatory Activity : Research highlighted the compound's ability to reduce inflammation in animal models by downregulating pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, substituting a bromine atom at the 2-position of the benzothiazole core with methylthio groups can be achieved using methylthiolate nucleophiles. A typical procedure involves dissolving the brominated precursor (e.g., methyl 2-bromobenzo[d]thiazole-6-carboxylate) in THF, adding methylamine (40% aqueous solution), and stirring overnight at room temperature. Purification via partitioning between NH₄Cl (aq) and ethyl acetate yields the product with ~77% yield . Reaction optimization includes adjusting solvent polarity, temperature, and stoichiometry to improve yields.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Characterization relies on ¹H NMR and 13C NMR to confirm regiochemistry and functional groups. For instance, the methylthio group (SCH₃) appears as a singlet at δ ~2.5–2.6 ppm in ¹H NMR, while the methyl ester (COOCH₃) resonates at δ ~3.8–3.9 ppm. Aromatic protons in the benzothiazole ring show distinct coupling patterns (e.g., doublets at δ 7.2–8.3 ppm) . Purity is assessed via HPLC with UV detection at 254 nm, and mass spectrometry (ESI-MS) confirms the molecular ion peak.

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the methylthio group. Use amber vials to avoid photodegradation. Handling requires nitrile gloves and fume hoods due to potential sulfur-containing byproducts. For aqueous work, adjust pH to neutral to avoid ester hydrolysis .

Advanced Research Questions

Q. How can structural ambiguities in analogs of this compound be resolved?

  • Methodological Answer : X-ray crystallography is critical for confirming regiochemistry of substituents on the benzothiazole core. For example, in analogs with morpholino or pyrrole-carboxamido groups, X-ray structures validate the spatial orientation of substituents . 2D NMR (e.g., NOESY, HSQC) resolves overlapping signals in crowded aromatic regions, particularly when differentiating between 4- and 6-substituted isomers .

Q. What strategies improve the biological activity of benzothiazole derivatives, and how does the methylthio group contribute?

  • Methodological Answer : The methylthio group enhances lipophilicity and membrane permeability, critical for antimicrobial or anticancer activity. Structure-activity relationship (SAR) studies show that replacing the methylthio group with bulkier substituents (e.g., phenylthio) reduces activity against Acinetobacter baumannii, suggesting steric hindrance limits target binding . Advanced analogs incorporate electron-withdrawing groups (e.g., nitro, cyano) at the 4-position to improve DNA gyrase inhibition .

Q. How can contradictory data on reaction yields be addressed in scaled-up syntheses?

  • Methodological Answer : Discrepancies in yields (e.g., 20% vs. 77% for similar reactions) often arise from solvent choice (THF vs. DMF) or mixing efficiency . For instance, using DMF as a polar aprotic solvent improves solubility of intermediates but may require rigorous drying to avoid side reactions. Scaling up reactions with microwave-assisted synthesis reduces reaction times and improves reproducibility .

Data Contradiction Analysis

Q. Why do some studies report low yields (<30%) for nucleophilic substitutions on benzothiazole scaffolds?

  • Analysis : Low yields are attributed to competing side reactions , such as oxidation of the methylthio group or ester hydrolysis under basic conditions. For example, in aqueous methylamine, prolonged reaction times (>24 hours) degrade the ester moiety, reducing yields. Optimizing reaction pH (neutral to slightly basic) and using anhydrous solvents mitigate this .

Tables

Key Reaction Parameters Optimal Conditions Impact on Yield
Solvent (THF vs. DMF)THF for nucleophilic substitutionHigher purity, lower side products
Temperature22–25°C for substitutionPrevents thermal degradation
Stoichiometry (nucleophile:substrate)1.2:1 to 1.5:1Minimizes unreacted starting material
Common Analytical Challenges Resolution Techniques
Overlapping NMR signals2D NMR (COSY, HSQC)
Regiochemical ambiguityX-ray crystallography

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